(2-Methylsulfanyl-1,3-thiazol-4-yl) butanoate
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Overview
Description
Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate is a chemical compound with the molecular formula C8H11NO2S2. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate typically involves the reaction of ethyl bromoacetate with 2-(methylthio)-4-thiazolylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 2-[2-(Methylthio)-4-thiazolyl]acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C8H11NO2S2 |
---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
(2-methylsulfanyl-1,3-thiazol-4-yl) butanoate |
InChI |
InChI=1S/C8H11NO2S2/c1-3-4-7(10)11-6-5-13-8(9-6)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
IVZAUCSPQBXTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CSC(=N1)SC |
Origin of Product |
United States |
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